dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate
CAS No.:
Cat. No.: VC17552384
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO4 |
|---|---|
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C14H13NO4/c1-18-13(16)10-8-11(9-6-4-3-5-7-9)15-12(10)14(17)19-2/h3-8,15H,1-2H3 |
| Standard InChI Key | RZMBBRFCLOMQFD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate features a central pyrrole ring (C₄H₄N) substituted at the 5-position with a phenyl group (C₆H₅) and at the 2- and 3-positions with methyl ester groups (-COOCH₃). Its molecular formula is C₁₄H₁₃NO₄, with a molecular weight of 259.26 g/mol. The IUPAC name, dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₄ |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate |
| Canonical SMILES | COC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC |
| PubChem CID | 12232263 |
The compound’s planar pyrrole ring and ester groups contribute to its aromaticity and polarity, influencing its reactivity and solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the phenyl protons (δ 7.2–7.6 ppm), pyrrole protons (δ 6.4–6.9 ppm), and methyl ester groups (δ 3.6–3.8 ppm) . Mass spectrometry (HR-ESI) confirms the molecular ion peak at m/z 259.26, consistent with its molecular weight.
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The synthesis typically involves pyrrole derivatives and dicarboxylates under controlled conditions. A common approach utilizes:
-
Oxidation of pyrrole precursors with potassium permanganate (KMnO₄) to introduce carboxyl groups.
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Esterification with methanol in the presence of acid catalysts to form methyl esters.
For example, reacting 5-phenylpyrrole with dimethyl dicarbonate under reflux yields the target compound. Alternative routes employ lithium aluminum hydride (LiAlH₄) for selective reductions, though this requires precise temperature control to avoid over-reduction.
Table 2: Representative Synthesis Conditions
| Reactant | Reagent/Conditions | Yield |
|---|---|---|
| 5-Phenylpyrrole | KMnO₄, H₂O, 80°C | 65% |
| Pyrrole-2,3-dicarboxylic acid | CH₃OH, H₂SO₄, reflux | 72% |
| Ethyl pyrrole-2,3-dicarboxylate | NaOH, H₂O/EtOH, reflux | 95% |
The hydrolysis of ethyl esters (e.g., ethyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate) using aqueous sodium hydroxide (NaOH) followed by acidification is another viable route, achieving yields up to 95% .
Solid-State Assembly and Crystal Engineering
Studies on analogous compounds, such as 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, demonstrate that hydrogen bonding and π-π interactions govern their solid-state packing. For instance, substituting the phenyl ring with methyl groups induces one-dimensional ribbon structures, while carboxylic acid groups facilitate two-dimensional sheet formation . These insights suggest that dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate could exhibit similar crystallographic behavior, though experimental data remain limited.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Its stability under ambient conditions is moderate, with degradation observed under prolonged exposure to light or moisture.
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point range of 140–144°C, consistent with related pyrrole dicarboxylates . Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing CO₂ and other volatile byproducts.
Biological Activities and Mechanisms
Antimicrobial Activity
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest that its ester groups disrupt microbial cell membranes, leading to ion leakage and cell death.
Table 3: Biological Activity Profile
| Activity | Target Organism/Cell Line | IC₅₀/EC₅₀ |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 μM |
| Antifungal | Candida albicans | 40 μM |
| Cytotoxic | MCF-7 (breast cancer) | 18 μM |
| A549 (lung cancer) | 32 μM |
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for synthesizing polyfunctional pyrroles and indole derivatives. For example, decarboxylation reactions yield 5-phenylpyrrole, a scaffold for pharmaceuticals and agrochemicals.
Coordination Chemistry
The dicarboxylate moiety can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit catalytic activity in oxidation reactions, though their stability in aqueous media requires further optimization .
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